molecular formula C10H9ClN2O2 B7911453 5-(3-chloropropanoyl)-1,3-dihydro-2H-1,3-benzimidazol-2-one

5-(3-chloropropanoyl)-1,3-dihydro-2H-1,3-benzimidazol-2-one

Cat. No.: B7911453
M. Wt: 224.64 g/mol
InChI Key: MDQSYLNENZQDGO-UHFFFAOYSA-N
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Description

5-(3-chloropropanoyl)-1,3-dihydro-2H-1,3-benzimidazol-2-one is a chemical compound that belongs to the class of benzimidazole derivatives. Benzimidazole compounds are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties. The specific structure of this compound makes it a valuable compound for various scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-chloropropanoyl)-1,3-dihydro-2H-1,3-benzimidazol-2-one typically involves the reaction of 1,3-dihydro-2H-benzimidazol-2-one with 3-chloropropanoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The reaction is typically monitored using analytical techniques such as high-performance liquid chromatography (HPLC) to ensure the desired product is obtained .

Chemical Reactions Analysis

Types of Reactions

5-(3-chloropropanoyl)-1,3-dihydro-2H-1,3-benzimidazol-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-(3-chloropropanoyl)-1,3-dihydro-2H-1,3-benzimidazol-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(3-chloropropanoyl)-1,3-dihydro-2H-1,3-benzimidazol-2-one involves its interaction with specific molecular targets. The compound can act as an acylating agent, modifying proteins and enzymes by acylation of nucleophilic residues such as lysine or cysteine. This modification can alter the activity of the target proteins, leading to various biological effects. The exact molecular pathways involved depend on the specific biological context and the target proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(3-chloropropanoyl)-1,3-dihydro-2H-1,3-benzimidazol-2-one is unique due to its specific structure, which combines the benzimidazole core with a 3-chloropropanoyl group. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

5-(3-chloropropanoyl)-1,3-dihydrobenzimidazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN2O2/c11-4-3-9(14)6-1-2-7-8(5-6)13-10(15)12-7/h1-2,5H,3-4H2,(H2,12,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDQSYLNENZQDGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C(=O)CCCl)NC(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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